1-Chloroisoquinoline-7-boronic acid 1-Chloroisoquinoline-7-boronic acid
Brand Name: Vulcanchem
CAS No.: 370864-49-6
VCID: VC2862826
InChI: InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H
SMILES: B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O
Molecular Formula: C9H7BClNO2
Molecular Weight: 207.42 g/mol

1-Chloroisoquinoline-7-boronic acid

CAS No.: 370864-49-6

Cat. No.: VC2862826

Molecular Formula: C9H7BClNO2

Molecular Weight: 207.42 g/mol

* For research use only. Not for human or veterinary use.

1-Chloroisoquinoline-7-boronic acid - 370864-49-6

Specification

CAS No. 370864-49-6
Molecular Formula C9H7BClNO2
Molecular Weight 207.42 g/mol
IUPAC Name (1-chloroisoquinolin-7-yl)boronic acid
Standard InChI InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H
Standard InChI Key AQNFGOQIKKLSSM-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O
Canonical SMILES B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O

Introduction

Chemical Structure and Properties

1-Chloroisoquinoline-7-boronic acid consists of an isoquinoline core with a chlorine atom at position 1 and a boronic acid group at position 7. This unique structural arrangement contributes to its utility in various chemical transformations.

Molecular Identification

The compound is precisely identified through various chemical registry systems and possesses specific molecular characteristics that define its behavior in chemical reactions and biological systems.

Table 1: Basic Chemical Identification

ParameterValue
Common Name1-Chloroisoquinoline-7-boronic acid
IUPAC Name(1-chloroisoquinolin-7-yl)boronic acid
CAS Number370864-49-6
Molecular FormulaC9H7BClNO2
Molecular Weight207.42 g/mol
Exact Mass207.026

The compound's structure incorporates both an aromatic heterocycle (isoquinoline) and a boronic acid functional group, providing reactive sites for various transformations .

Physical and Chemical Properties

1-Chloroisoquinoline-7-boronic acid possesses specific physicochemical properties that influence its behavior in solution and its interactions with other molecules.

Table 2: Physicochemical Properties

PropertyValue
Physical StateNot specified in available data
SolubilityLimited information available
PSA (Polar Surface Area)53.35
LogP0.568
Standard InChIInChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H
SMILES NotationB(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O

The compound's moderate LogP value of 0.568 suggests a balance between hydrophilic and lipophilic properties, while its PSA of 53.35 indicates the potential for certain permeability characteristics across biological membranes .

Applications in Research

1-Chloroisoquinoline-7-boronic acid serves as a valuable tool in various research fields, particularly in synthetic organic chemistry and biochemical investigations.

Organic Synthesis Applications

The compound plays a crucial role in synthetic chemistry as both a substrate and an intermediate in the preparation of more complex molecular structures.

One of the primary applications of 1-Chloroisoquinoline-7-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between boronic acids and halides, typically catalyzed by palladium complexes. The strategic placement of the boronic acid group at position 7 of the isoquinoline ring enables selective functionalization and the creation of diverse chemical libraries.

The compound serves as a valuable reagent for synthesizing complex molecules with applications ranging from pharmaceutical research to materials science. Its role in facilitating cross-coupling reactions makes it particularly useful in the construction of structurally diverse compounds that would otherwise be challenging to synthesize through conventional methods.

Biochemical Research

In the field of proteomics, boronic acids like 1-Chloroisoquinoline-7-boronic acid are utilized for their unique ability to form reversible covalent bonds with certain biomolecules, particularly those containing diol functionalities.

Researchers employ this compound for studying protein interactions, as the boronic acid moiety can serve as a recognition element for specific biomolecular targets. This property makes it valuable in the development of chemical probes and potential therapeutic agents.

Synthesis and Related Compounds

Related Compounds

7-Bromo-1-chloroisoquinoline represents a structurally related compound that shares the 1-chloroisoquinoline core but features a bromo substituent at position 7 instead of a boronic acid group. This compound could potentially serve as a precursor for the synthesis of 1-Chloroisoquinoline-7-boronic acid through metal-catalyzed borylation reactions .

Table 3: Comparison of 1-Chloroisoquinoline-7-boronic acid and Related Compound

Property1-Chloroisoquinoline-7-boronic acid7-Bromo-1-chloroisoquinoline
Molecular FormulaC9H7BClNO2C9H5BrClN
Molecular Weight207.42 g/mol242.50 g/mol
CAS Number370864-49-6215453-51-3
Melting PointNot specified in available data126-128°C
Boiling PointNot specified in available data349.5±22.0°C at 760 mmHg
DensityNot specified in available data1.7±0.1 g/cm³

This comparison highlights the structural similarities and differences between these related compounds, which may inform synthetic strategies and applications .

SupplierProduct SpecificationsPackagingNotes
CP Lab SafetyMin 98% purity1 gramPart Number: ALA-C184077-1g
Santa Cruz BiotechnologyNot specified in dataNot specifiedReported price: $693 per gram
VWRNot specified in dataNot specifiedNot specified
Vulcan ChemicalResearch gradeNot specifiedFor research use only

These suppliers typically provide the compound with high purity standards suitable for research applications. Lead times may vary, with some suppliers indicating approximately 5 days for delivery .

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